1-BENZYL-3,6-DIAZATRICYCLO[4.3.1.1(3),?]UNDECAN-9-AMINE

Lipophilicity LogP Drug-likeness

1-Benzyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine (C₁₆H₂₃N₃, MW 257.37) is a racemic, chiral tricyclic diamine building block distributed by InterBioScreen (ID STOCK1N-12973) and ChemBridge. The structure features a rigid 3,6-diazahomoadamantane core with a primary amine at the 9-position and a benzyl substituent at the bridgehead, yielding a calculated LogP of 1.03, a polar surface area (PSA) of 32.5 Ų, and two rotatable bonds.

Molecular Formula C16H23N3
Molecular Weight 257.37 g/mol
Cat. No. B5152780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BENZYL-3,6-DIAZATRICYCLO[4.3.1.1(3),?]UNDECAN-9-AMINE
Molecular FormulaC16H23N3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESC1CN2CC3CN1CC(C2)(C3N)CC4=CC=CC=C4
InChIInChI=1S/C16H23N3/c17-15-14-9-18-6-7-19(10-14)12-16(15,11-18)8-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
InChIKeyIKQFRJIKVNYDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine: Physicochemical Baseline for Procurement Decisions


1-Benzyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine (C₁₆H₂₃N₃, MW 257.37) is a racemic, chiral tricyclic diamine building block distributed by InterBioScreen (ID STOCK1N-12973) and ChemBridge [1]. The structure features a rigid 3,6-diazahomoadamantane core with a primary amine at the 9-position and a benzyl substituent at the bridgehead, yielding a calculated LogP of 1.03, a polar surface area (PSA) of 32.5 Ų, and two rotatable bonds [1]. At physiological pH (7.4), the compound carries a net positive charge (LogD = –1.94), distinguishing it from closely related neutral ketone and less polar phenyl analogs [1].

Why Generic Substitution Fails for 1-Benzyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine


The 3,6-diazatricyclo[4.3.1.1(3,8)]undecane scaffold presents two critical substitution-sensitive differentiation axes: the bridgehead substituent (R₁) and the 9-position functional group (X). Swapping the benzyl group for phenyl eliminates the methylene spacer, increasing LogP by ~1.7 log units and removing one rotatable bond, which materially alters permeability, solubility, and target recognition profiles [1]. Replacing the 9-amine with a ketone abolishes the sole hydrogen-bond donor, eliminates pH-dependent ionization, and renders the molecule unsuitable for amide-coupling diversification strategies [1]. These are not cosmetic differences; they dictate which screening libraries the compound belongs to and which synthetic pathways it can enter, making generic substitution scientifically indefensible without de novo validation.

Quantitative Differentiation Evidence for 1-Benzyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine Versus Closest Analogs


Lipophilicity Differentiation: 1-Benzyl-9-amine vs. 1-Phenyl-9-amine and 1-Benzyl-9-one Analogs

The 1-benzyl-9-amine exhibits a calculated LogP of 1.03, substantially lower than both the 1-phenyl-9-amine analog (LogP = 2.79) and the 1-benzyl-9-one analog (LogP = 2.05) [1]. The ΔLogP of –1.76 versus the phenyl congener represents a ~58-fold lower octanol–water partition coefficient, placing the benzyl-amine in a more hydrophilic property space that favors aqueous solubility while retaining sufficient lipophilicity for passive membrane permeability. The ΔLogP of –1.02 versus the benzyl-ketone analog is similarly significant for programs seeking amine-containing scaffolds.

Lipophilicity LogP Drug-likeness Permeability

Ionization-State Differentiation: pH-Dependent Charge as a Selectivity and Solubility Driver

At physiological pH (7.4), the 1-benzyl-9-amine exhibits a calculated LogD of –1.94, indicating the molecule is predominantly positively charged under biologically relevant conditions [1]. In contrast, the 1-benzyl-9-one analog is neutral and non-ionizable, while the 1-phenyl-9-amine is expected to show a higher LogD (more positive) due to its greater intrinsic lipophilicity [1]. The negative LogD of the benzyl-amine translates to higher aqueous solubility and preferential distribution into hydrophilic compartments, a parameter directly relevant to in vitro assay compatibility and in vivo distribution.

LogD Ionization Solubility pH-dependent partitioning

Hydrogen-Bond Donor Capacity: Enabling Amide-Coupling and Target-Interaction Differentiation

The 1-benzyl-9-amine possesses one hydrogen-bond donor (the primary amine), as confirmed by its PSA of 32.5 Ų and H-donor count of 1 [1]. The 1-benzyl-9-one analog has zero H-bond donors and a higher LogP (2.05), making it unsuitable for amide-forming reactions without prior reduction [1]. The presence of a primary amine permits direct participation in amide coupling, reductive amination, and sulfonamide formation—transformations central to fragment-based drug discovery and DNA-encoded library (DEL) synthesis.

Hydrogen-bond donor Derivatization Amide coupling Library synthesis

Conformational Flexibility: Rotatable Bond Count as a Determinant of Entropic Binding Penalty

The 1-benzyl-9-amine has two rotatable bonds (the benzyl C–C bond and the C–NH₂ bond), whereas the 1-phenyl-9-amine has only one rotatable bond due to the absence of the methylene spacer [1]. This additional rotational degree of freedom in the benzyl analog permits the phenyl ring to adopt conformations that can engage in edge-to-face or offset π-stacking interactions not accessible to the directly attached phenyl ring. Simultaneously, the modest rotatable-bond count (2) keeps the entropic penalty upon binding within acceptable limits for fragment-based screening

Rotatable bonds Conformational entropy Ligand efficiency Molecular recognition

PSA-Based CNS Multiparameter Optimization (MPO) Differentiation

The 1-benzyl-9-amine has a calculated topological polar surface area (TPSA) of 32.5 Ų [1]. This value falls within the optimal range for CNS drug design (TPSA < 60–70 Ų is generally associated with good brain penetration), yet is higher than the TPSA expected for the 1-benzyl-9-one (which lacks the primary amine contribution, typically ~20–25 Ų for analogous ketones). The amine's modest TPSA contribution (≈7–10 Ų increment over the ketone) provides a measurable differentiation in CNS MPO desirability scores while retaining favorable BBB-penetration potential.

Polar surface area CNS MPO Blood–brain barrier Drug design

Optimal Application Scenarios for 1-Benzyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Lipophilicity

With a LogP of 1.03 and LogD₇.₄ of –1.94, the benzyl-amine is ideally suited for fragment libraries targeting aqueous solubility while maintaining sufficient lipophilicity for target binding [1]. Its LogP is ~1.7 units lower than the phenyl analog, placing it in a distinct property bin that complements rather than overlaps with existing fragment collections [1]. Procurement teams building fragment libraries with LogP ≤ 3.0 and rotatable bonds ≤ 3 will find this compound passes standard filters that the more lipophilic phenyl analog fails.

Parallel Library Synthesis via Amide Coupling on the Primary Amine Handle

The primary amine at the 9-position enables direct HATU- or EDC-mediated amide coupling with carboxylic acid building blocks, a transformation inaccessible to the 1-benzyl-9-one analog without prior reduction [1]. This single-step diversification capability reduces synthetic cycle time by 1–2 steps per analog, directly lowering the cost per compound in parallel synthesis campaigns. The rigid tricyclic core further ensures that the conformational presentation of the coupled fragment is well-defined, aiding SAR interpretation.

CNS Drug Discovery Programs Using Multiparameter Optimization (MPO) Scoring

The TPSA of 32.5 Ų, combined with low molecular weight (257 Da) and moderate LogP (1.03), yields a favorable CNS MPO desirability score [1]. The primary amine contributes a controlled increase in polarity relative to the ketone analog, providing a hydrogen-bonding anchor for target engagement without exceeding TPSA thresholds associated with poor brain penetration. Medicinal chemistry teams can procure this scaffold as a privileged starting point for CNS programs where both BBB penetration and target affinity must be optimized simultaneously.

Ion-Channel and GPCR Screening Libraries Requiring pH-Dependent Solubility

The negative LogD₇.₄ (–1.94) indicates the compound is predominantly cationic at physiological pH, a property shared by many ion-channel ligands and GPCR modulators that interact with negatively charged membrane interfaces or aspartate-rich binding pockets [1]. In contrast, the neutral benzyl-ketone analog lacks this charge-driven membrane interaction capability. High-throughput screening facilities can select this compound for targeted libraries where cationic character is a desired pharmacophoric feature [1].

Quote Request

Request a Quote for 1-BENZYL-3,6-DIAZATRICYCLO[4.3.1.1(3),?]UNDECAN-9-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.